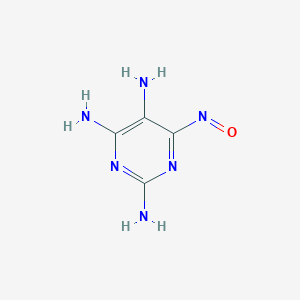

2,4,5-Pyrimidinetriamine,6-nitroso-

Description

Contextualization within Heterocyclic Chemistry and Pyrimidine (B1678525) Frameworks

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Pyrimidines are a fundamental class within this field, defined by their six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. researchgate.netwjarr.com

The pyrimidine framework is ubiquitous in nature and synthetic chemistry. wikipedia.org It forms the core structure of essential biological molecules, including the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids. wikipedia.org Additionally, the pyrimidine ring is found in vitamin B1 (thiamine) and various synthetic compounds, such as barbiturates. wikipedia.org

2,4,5-Pyrimidinetriamine, 6-nitroso- is a substituted pyrimidine. The pyrimidine ring acts as the foundational scaffold, and its chemical character is significantly modified by the attached amino (-NH₂) and nitroso (-N=O) functional groups. These substituents influence the electron distribution within the aromatic ring and are key to the compound's reactivity, particularly its role as a precursor in the synthesis of more complex molecules. For instance, it serves as a crucial intermediate in the production of 2,4,5,6-tetraaminopyrimidine (B94255), a compound used in the synthesis of the anticancer drug methotrexate (B535133) and as a component in hair dyes. google.com

Significance of the Nitroso Functionality in Organic Chemistry

The nitroso group (–N=O) is a versatile and reactive functional group in organic chemistry. fiveable.mewikipedia.org It consists of a nitrogen atom double-bonded to an oxygen atom and can be attached to a carbon, nitrogen, sulfur, or oxygen atom within an organic molecule. wikipedia.orgbritannica.com

The chemical behavior of nitroso compounds is notable for its versatility. The nitroso group can participate in a wide array of reactions, including nucleophilic additions, electrophilic substitutions, and redox reactions. fiveable.meat.ua This reactivity makes nitroso compounds valuable intermediates in organic synthesis. fiveable.me A key application is their role in the synthesis of amines, as the nitroso group can be readily reduced to an amino group (-NH₂). fiveable.me

Furthermore, nitroso compounds are instrumental in the synthesis of various nitrogen-containing heterocyclic compounds, which are essential building blocks for pharmaceuticals and other functional materials. at.uaaquigenbio.com The nitroso group's ability to act as both a nucleophile (through its nitrogen and oxygen lone pairs) and an electrophile (at the nitrogen atom) gives it a special role in designing synthetic pathways for complex molecules. at.ua Aromatic nitroso compounds, in particular, are investigated for their role as intermediates in various biological and degradation processes. at.ua

Historical Overview of Research on Pyrimidine Derivatives

The study of pyrimidine and its derivatives has a rich history dating back to the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was reported in 1879 by Grimaux, who prepared barbituric acid. researchgate.netwikipedia.org

A systematic investigation of pyrimidines began in 1884 with Pinner, who synthesized various derivatives and was the first to propose the name "pyrimidine" in 1885. wikipedia.org The parent, unsubstituted pyrimidine molecule was first prepared in 1900 by Gabriel and Colman. wikipedia.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N6O |

|---|---|

Molecular Weight |

154.13 g/mol |

IUPAC Name |

6-nitrosopyrimidine-2,4,5-triamine |

InChI |

InChI=1S/C4H6N6O/c5-1-2(6)8-4(7)9-3(1)10-11/h5H2,(H4,6,7,8,9) |

InChI Key |

DEXIPYICBJPUSV-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(N=C1N=O)N)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,4,5 Pyrimidinetriamine,6 Nitroso

Nitrosation of 2,4,6-Pyrimidinetriamine (TAP)

A prevalent method for the synthesis of 2,4,5-Pyrimidinetriamine, 6-nitroso- involves the direct nitrosation of 2,4,6-Pyrimidinetriamine (TAP). This process introduces a nitroso group at the 5-position of the pyrimidine (B1678525) ring.

Reaction Conditions and Optimization Strategies for Nitroso Group Incorporation

The nitrosation of TAP is typically achieved using a nitrosating agent, most commonly formed in situ from an alkali metal nitrite (B80452), such as sodium nitrite, in an acidic medium. google.comguidechem.com Acetic acid is a frequently employed acid for this transformation, creating the necessary acidic environment for the formation of nitrous acid. google.comguidechem.com

Several strategies have been developed to optimize this reaction for commercial production, focusing on improving yield and simplifying the workup process. One key optimization involves conducting the reaction in a single processing step without the isolation of intermediate products. google.com This is achieved by first preparing 2,4,6-triaminopyrimidine (B127396) from a guanidine (B92328) salt and malonic acid dinitrile in an alcoholic solvent, followed by cooling, acidification, and the addition of water before the introduction of the nitrosating agent. google.com The addition of a significant volume of water, ranging from 0.5 to 4 times the volume of the reaction mixture, has been shown to increase the yield of the desired 5-nitroso-2,4,6-triaminopyrimidine (B18466) and facilitate its recovery. google.com

The reaction temperature and time are also critical parameters. The nitrosation is often initiated at a low temperature, such as in an ice bath, followed by stirring at room temperature or gentle heating to ensure the completion of the reaction. google.comguidechem.com For instance, a procedure might involve adding a sodium nitrite solution dropwise to a cooled mixture of TAP in aqueous acetic acid, followed by stirring at room temperature. guidechem.com Another approach involves agitating the acid-adjusted mixture with sodium nitrite and then heating it to around 50°C to finalize the nitrosation. google.com High yields, often exceeding 90%, of the raspberry-red 5-nitroso-2,4,6-triaminopyrimidine have been reported using these optimized methods. google.com

Table 1: Reaction Conditions for Nitrosation of 2,4,6-Pyrimidinetriamine

| Parameter | Condition | Source |

| Starting Material | 2,4,6-Pyrimidinetriamine (TAP) | google.comguidechem.com |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | google.comguidechem.com |

| Acidic Medium | Acetic Acid | google.comguidechem.com |

| Solvent | Water, Water/Alcohol mixture | google.com |

| Temperature | Cooled (ice bath) to 50°C | google.comguidechem.com |

| Key Optimization | Single-step process, addition of excess water | google.com |

Cyclization Reactions for Pyrimidine Ring Formation

An alternative and widely used approach to synthesize the target compound and its precursors involves the construction of the pyrimidine ring from acyclic starting materials. This method offers flexibility in introducing various substituents onto the pyrimidine core.

Utilization of Malononitrile (B47326) and Guanidine Salts in Synthesis

A common and efficient method for constructing the 2,4,6-triaminopyrimidine precursor involves the condensation reaction between malononitrile and a guanidine salt. google.comresearchgate.netgoogle.com This reaction is typically carried out in the presence of a base in an alcoholic solvent. google.com For example, reacting malononitrile with guanidine carbonate in a mixture of water and ethanol (B145695) under reflux conditions yields 2,4,6-triaminopyrimidine. researchgate.net Similarly, guanidine hydrochloride or nitrate (B79036) can be condensed with malononitrile in the presence of a sodium alkoxide in an alcohol to produce TAP, albeit in moderate yields. google.com

A more direct route to 5-nitroso-2,4,6-triaminopyrimidine involves a one-pot reaction where malononitrile is reacted with a guanidine salt in the presence of a nitrite salt. google.comprepchem.com In one variation, malononitrile is first nitrosated with sodium nitrite in aqueous acetic acid to form isonitrosomalonitrile. This intermediate is then treated with guanidine carbonate, leading to the precipitation of the guanidine salt of isonitrosomalonitrile. This salt is subsequently isolated, dried, and heated in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate to induce cyclization and isomerization to the final product. google.comgoogle.com An improved version of this process involves reacting malononitrile and guanidine hydrochloride in water at a pH below 6.9 in the presence of sodium nitrite to form the guanidine salt of isonitrosomalonitrile, which is then cyclized by refluxing in a basic medium. google.com

Table 2: Synthesis of Pyrimidine Core using Malononitrile and Guanidine

| Reactants | Reagents/Conditions | Product | Source |

| Malononitrile, Guanidine Carbonate | NaOAc, H₂O/EtOH, reflux | 2,4,6-Pyrimidinetriamine | researchgate.net |

| Malononitrile, Guanidine Hydrochloride | Sodium alkoxide, alcohol | 2,4,6-Pyrimidinetriamine | google.com |

| Malononitrile, Guanidine Hydrochloride, Sodium Nitrite | Water, pH < 6.9, then base, reflux | 5-Nitroso-2,4,6-triaminopyrimidine | google.com |

| Malononitrile, Sodium Nitrite, Guanidine Carbonate | Acetic acid, then K₂CO₃, DMF, reflux | 5-Nitroso-2,4,6-triaminopyrimidine | google.comgoogle.com |

Advanced Synthetic Approaches to the Pyrimidine Core

Modern synthetic chemistry offers several advanced strategies for the construction of pyrimidine rings, which can be adapted for the synthesis of 2,4,5-Pyrimidinetriamine, 6-nitroso- and its derivatives. These methods often focus on improving efficiency, sustainability, and the ability to introduce diverse functional groups. humanjournals.combenthamdirect.com

Advanced cyclization strategies allow for the flexible introduction of various substituents on the pyrimidine ring. nih.gov While not directly applied to the title compound in the provided sources, these principles are broadly applicable. For instance, multi-component reactions, microwave-assisted synthesis, and the use of green chemistry approaches like safer solvents and catalysts are becoming increasingly common for pyrimidine synthesis. humanjournals.combenthamdirect.comnih.gov Transition-metal-catalyzed cross-coupling reactions and click chemistry are powerful tools for introducing a wide array of functional groups, enhancing the structural diversity of pyrimidine derivatives. humanjournals.comnih.gov

Synthetic Routes to 2,4,5-Pyrimidinetriamine, 6-nitroso- Derivatives

The core synthetic strategies for 2,4,5-Pyrimidinetriamine, 6-nitroso- can be extended to produce its derivatives. For instance, by starting with substituted guanidines or malononitriles, one can introduce substituents at various positions of the pyrimidine ring.

The synthesis of 2-substituted-5-nitroso-4,6-diaminopyrimidines can be achieved by reacting malononitrile with an amidine in the presence of a nitrite salt in an acidic aqueous or alcoholic medium. google.com This forms the corresponding amidine salt of isonitrosomalonitrile, which is then cyclized in a basic medium using a polar aprotic solvent to yield the final 2-substituted derivative. google.com

Furthermore, derivatives can be synthesized by modifying the 2,4,5-Pyrimidinetriamine, 6-nitroso- core. For example, oxidation of 5-nitroso-2,4,6-triaminopyrimidine with peroxytrifluoroacetic acid can lead to the formation of 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide and 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide. researchgate.net The synthesis of various 2,4,5-trisubstituted pyrimidines often starts from commercially available materials like 2,4-dichloropyrimidine, which undergoes sequential nucleophilic substitution reactions to build the desired molecular complexity. nih.gov

Reduction Chemistry to Tetraaminopyrimidine Analogues

The reduction of the 5-nitroso group is a fundamental transformation, providing a direct route to 2,4,5,6-tetraaminopyrimidine (B94255), a highly functionalized and important synthetic intermediate, notably for the synthesis of purines like guanine. This conversion can be accomplished using a variety of reducing agents, with the choice often depending on the desired scale, yield, and purity.

Commonly employed reduction methods include:

Sodium Dithionite (B78146): The reduction of 2,4,6-triamino-5-nitrosopyrimidine with sodium dithionite (Na₂S₂O₄) is a well-established method, yielding 2,4,5,6-tetraaminopyrimidine bisulfite in moderate yields of around 54%. researchgate.net

Catalytic Hydrogenation: Catalytic methods offer a cleaner reaction profile. Reagents such as Raney nickel or nickel salts in combination with sodium borohydride (B1222165) have been successfully utilized for this reduction. researchgate.net

Metal/Acid Systems: A robust method involves the use of zinc dust in the presence of an acid. nih.govnih.gov A process has been detailed where 5-nitroso-2,4,6-triaminopyrimidine is treated with zinc dust and an acid like hydrochloric acid to form the corresponding acid salt of 2,4,5,6-tetraaminopyrimidine. nih.govnih.gov Subsequent pH adjustment with sulfuric acid allows for the precipitation and recovery of 2,4,5,6-tetraaminopyrimidine sulfate. nih.govnih.gov

Ammonium (B1175870) Sulfide (B99878): Historically, ammonium sulfide was used as the reducing agent for this transformation. researchgate.net

The resulting 2,4,5,6-tetraaminopyrimidine is a valuable precursor, for instance, in the synthesis of the diuretic 2,4,7-triamino-6-phenyl-pteridine through reaction with benzyl (B1604629) cyanide. acs.org

Table 1: Comparison of Reducing Agents for 2,4,5-Pyrimidinetriamine, 6-nitroso-

| Reducing Agent | Product | Reported Yield | Reference |

|---|---|---|---|

| Sodium Dithionite | 2,4,5,6-Tetraaminopyrimidine bisulfite | 54% | researchgate.net |

| Raney Nickel / NaBH₄ | 2,4,5,6-Tetraaminopyrimidine | - | researchgate.net |

| Zinc Dust / HCl | 2,4,5,6-Tetraaminopyrimidine HCl salt | - | nih.govnih.gov |

| Ammonium Sulfide | 2,4,5,6-Tetraaminopyrimidine | - | researchgate.net |

Oxidative Transformations to N-Oxides and Dioxides

The oxidation of 2,4,5-Pyrimidinetriamine, 6-nitroso- (or its tautomer, 5-nitroso-2,4,6-triaminopyrimidine) simultaneously transforms the nitroso group into a nitro group and introduces N-oxide functionalities to the pyrimidine ring. These N-oxide moieties can significantly alter the electronic properties and biological activity of the molecule, often enhancing its performance in applications like energetic materials by improving oxygen balance and thermal stability. nih.govgoogle.com

A key oxidative reaction involves the use of peroxytrifluoroacetic acid, generated in situ from 30% hydrogen peroxide in trifluoroacetic acid. This powerful oxidizing agent leads to the formation of two principal products:

5-Nitro-2,4,6-triaminopyrimidine-1-oxide (NTAPMO)

5-Nitro-2,4,6-triaminopyrimidine-1,3-dioxide (NTAPDO) nih.gov

The formation of the di-N-oxide is a noteworthy outcome, as di-N-oxides in the pyrimidine series are relatively uncommon. Good yields have been reported for both the mono- and di-N-oxide products, which can be separated and characterized. These N-oxide compounds, particularly NTAPDO, have been investigated as insensitive high explosives. nih.gov

Table 2: Oxidation Products of 5-Nitroso-2,4,6-triaminopyrimidine

| Product Name | Oxidizing Agent | Key Features | Reference |

|---|---|---|---|

| 5-Nitro-2,4,6-triaminopyrimidine-1-oxide (NTAPMO) | Peroxytrifluoroacetic acid | Mono-N-oxide | nih.gov |

| 5-Nitro-2,4,6-triaminopyrimidine-1,3-dioxide (NTAPDO) | Peroxytrifluoroacetic acid | Di-N-oxide, investigated as insensitive high explosive | nih.gov |

Nucleosidation Pathways for C- and N-Ribonucleoside Formation

While direct nucleosidation of 2,4,5-Pyrimidinetriamine, 6-nitroso- is not extensively documented, the pathways for forming ribonucleosides can be inferred from the well-established chemistry of its parent structure, 2,4,6-triaminopyrimidine, and its reduced form, 2,4,5,6-tetraaminopyrimidine. These pyrimidine scaffolds are crucial in the synthesis of nucleoside analogues, which are pivotal in antiviral and anticancer research. nih.gov

The primary strategies for synthesizing pyrimidine nucleosides include:

Glycosylation of the Heterocyclic Base (N-Nucleosides): This is the most common approach, where a pre-formed pyrimidine base is coupled with a protected ribose derivative. nih.gov The Vorbrüggen glycosylation is a prominent method, typically involving the reaction of a silylated pyrimidine base with a protected and activated sugar, like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst. For aminopyrimidines, the amino groups would require protection prior to glycosylation to ensure regioselectivity at the desired ring nitrogen.

Construction of the Base onto the Sugar (C-Nucleosides): This method involves building the pyrimidine ring onto a ribose derivative that already contains a C-C bond at the anomeric position. Syntheses of pyrimidine C-nucleosides have been developed starting from glycosyl cyanides, which can be elaborated into the full heterocyclic ring. researchgate.net For example, 2,4-diamino-5-(β-D-ribofuranosyl)-1,3-pyrimidine has been used as a precursor for further derivatization. nih.gov

Enzymatic Synthesis: Biocatalytic methods using enzymes like nucleoside phosphorylases offer a green and highly selective alternative. These enzymes can catalyze the reversible phosphorolysis of a nucleoside and subsequent reaction with a different base (transglycosylation) to form a new nucleoside. tandfonline.com

A plausible route to a nucleoside derived from the title compound would involve the reduction of the nitroso group to form 2,4,5,6-tetraaminopyrimidine, followed by cyclization with a reagent like formic acid to form purine, and subsequent glycosylation. Alternatively, a suitably protected triaminopyrimidine could be glycosylated first, followed by nitrosation at the C5 position.

Derivatization via Nucleophilic Substitution on Halogenated Pyrimidines

The synthesis of the core precursor, 2,4,6-triaminopyrimidine, often begins with halogenated pyrimidines. Halogens, particularly chlorine, at positions 2, 4, or 6 of the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and controlled introduction of amino groups.

A common starting material is 2,4,6-trichloropyrimidine (B138864), which can be synthesized from barbituric acid. The reactivity of the chlorine atoms differs, allowing for selective substitution. By reacting 2,4,6-trichloropyrimidine with ammonia (B1221849) or other amines under controlled conditions, one, two, or all three chlorine atoms can be replaced by amino groups to furnish mono-, di-, or triaminopyrimidines. researchgate.net

For example, the synthesis of 2,4-diamino-6-chloropyrimidine is a key step in the production of various pharmaceuticals. This intermediate can be prepared by the chlorination of 2,4-diamino-6-hydroxypyrimidine (B22253) using phosphorus oxychloride (POCl₃). patsnap.com The remaining chlorine atom in 2,4-diamino-6-chloropyrimidine is still susceptible to nucleophilic substitution, allowing for the introduction of a third amino group by reaction with ammonia, or a different nucleophile to create diverse derivatives. nih.gov This final amination step yields the 2,4,6-triaminopyrimidine skeleton, which can then be nitrosated at the electron-rich C5 position to afford the title compound, 2,4,5-Pyrimidinetriamine, 6-nitroso-.

Chemical Reactivity and Transformation Pathways of 2,4,5 Pyrimidinetriamine,6 Nitroso

Reactivity of the Nitroso Group

The nitroso moiety is a key functional group that governs much of the reactivity of the molecule.

Electron Transfer and Redox Chemistry of the Nitroso Moiety

The nitroso group in 2,4,5-Pyrimidinetriamine, 6-nitroso- is susceptible to both oxidation and reduction. Oxidation, often carried out with reagents like peroxytrifluoroacetic acid, converts the nitroso group to a nitro group, yielding 5-nitro-2,4,6-triaminopyrimidine (B1305389). smolecule.comresearchgate.net This oxidation can further lead to the formation of N-oxide derivatives, such as 5-nitro-2,4,6-triaminopyrimidine 1-N-oxide and 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide. researchgate.net

Conversely, the nitroso group can be reduced to an amino group. Catalytic hydrogenation is a common method to achieve this transformation, resulting in the formation of 2,4,5,6-tetraaminopyrimidine (B94255). google.com This reduction is a critical step in the synthesis of various biologically important molecules.

Participation in Addition and Cycloaddition Reactions

The nitroso group can act as a dienophile in Diels-Alder type reactions, which are a class of [4+2] cycloadditions. While specific examples for 2,4,5-Pyrimidinetriamine, 6-nitroso- are not extensively detailed in the provided results, the general reactivity of nitroso compounds suggests its potential to participate in such cycloaddition reactions with suitable dienes. These reactions would lead to the formation of six-membered heterocyclic rings. Other types of cycloadditions, such as [6+2] and [2+2] cycloadditions, are also known for different systems and could potentially be explored with this compound under thermal or photochemical conditions. youtube.com

Reactivity of Exocyclic Amino Functionalities

The three exocyclic amino groups on the pyrimidine (B1678525) ring also play a significant role in the molecule's reactivity.

Condensation and Imine Formation Reactions

The amino groups of 2,4,5-Pyrimidinetriamine, 6-nitroso- can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases. A notable example is its reaction with benzyl (B1604629) cyanide, which leads to the formation of 2,4,7-triamino-6-phenyl-pteridine, a compound with diuretic properties. google.com Similarly, condensation reactions with sugars like glucose and fructose (B13574) have been reported for the related compound 2,4,5-triamino-6-hydroxypyrimidine. rsc.org

Advanced Spectroscopic Characterization of 2,4,5 Pyrimidinetriamine,6 Nitroso and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei. For 2,4,5-Pyrimidinetriamine, 6-nitroso-, ¹H and ¹³C NMR, along with multidimensional techniques, are essential for a comprehensive structural assignment.

High-Resolution ¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of 2,4,5-Pyrimidinetriamine, 6-nitroso- is anticipated to exhibit distinct signals corresponding to the protons of the amino groups and any residual protons on the pyrimidine (B1678525) ring. The chemical shifts of the amino (-NH₂) protons are characteristically broad and their position is sensitive to solvent, temperature, and concentration. In many aminopyrimidines, these protons resonate in the range of 5.0 to 8.0 ppm. semanticscholar.org The specific environment of each of the three amino groups in the target molecule will influence their exact chemical shifts.

The position of amino group substitution significantly impacts the electronic distribution within the pyrimidine ring, which in turn affects the chemical shifts of the ring protons. acs.org For instance, in 2-aminopyrimidine, the H-5 proton appears at approximately 6.76 ppm, while the H-4 and H-6 protons are found further downfield at around 8.28 ppm. chemicalbook.com In 4-aminopyrimidine, the H-2, H-5, and H-6 protons have distinct chemical shifts. chemicalbook.com For 2,4,5-Pyrimidinetriamine, 6-nitroso-, the single proton on the pyrimidine ring, if any, would have its chemical shift influenced by the three amino groups and the strongly electron-withdrawing nitroso group.

| Proton Type | Predicted Chemical Shift (ppm) | Influencing Factors |

| Amino (-NH₂) | 5.0 - 8.0 | Solvent, temperature, concentration, hydrogen bonding |

| Ring Proton (if present) | Dependent on position | Electron-donating amino groups, electron-withdrawing nitroso group |

This table presents predicted ¹H NMR chemical shift ranges for 2,4,5-Pyrimidinetriamine, 6-nitroso- based on data from related aminopyrimidines.

¹³C NMR Spectral Interpretation for Carbon Framework

The ¹³C NMR spectrum provides a direct view of the carbon skeleton of the molecule. Each unique carbon atom in 2,4,5-Pyrimidinetriamine, 6-nitroso- will give rise to a distinct signal. The chemical shifts are highly dependent on the nature of the substituents on the pyrimidine ring. nih.gov

The presence of electron-donating amino groups generally causes an upfield shift (to lower ppm values) of the carbon signals, particularly for the ortho and para positions, due to increased electron density. acs.org Conversely, the electron-withdrawing nitroso group is expected to cause a significant downfield shift (to higher ppm values) for the carbon atom to which it is attached (C-6) and, to a lesser extent, the adjacent carbons. In related nitroso compounds, the carbon bearing the nitroso group can resonate in the range of 150-170 ppm.

| Carbon Atom | Predicted Chemical Shift (ppm) | Key Influences |

| C-2 | ~150 - 160 | Influence of adjacent nitrogen atoms and amino group |

| C-4 | ~155 - 165 | Influence of adjacent nitrogen atoms and amino group |

| C-5 | ~110 - 125 | Shielding effect of the attached amino group |

| C-6 | ~150 - 170 | Strong deshielding by the nitroso group |

This table presents predicted ¹³C NMR chemical shift ranges for 2,4,5-Pyrimidinetriamine, 6-nitroso- based on known substituent effects on the pyrimidine ring.

Multidimensional NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. While there are no direct C-H bonds on the pyrimidine ring of the titular compound, COSY would be crucial in identifying any through-space correlations between the amino protons and to confirm the absence of adjacent ring protons.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded carbon and proton atoms. For 2,4,5-Pyrimidinetriamine, 6-nitroso-, this experiment would primarily be used to confirm the absence of direct C-H bonds on the pyrimidine ring by the lack of correlation signals for the ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for mapping long-range (2-3 bond) couplings between protons and carbons. For the target molecule, HMBC would be instrumental in confirming the substitution pattern. For example, correlations would be expected between the protons of the amino group at C-2 and the carbon atoms C-2 and C-4. Similarly, the protons of the C-4 amino group would show correlations to C-4, C-5, and potentially C-2. The protons of the C-5 amino group would correlate with C-4, C-5, and C-6. These long-range correlations provide definitive evidence for the placement of the functional groups on the pyrimidine ring. mdpi.com

Vibrational Spectroscopy

Infrared (IR) Absorption Spectroscopy for Functional Group Identification

The IR spectrum of 2,4,5-Pyrimidinetriamine, 6-nitroso- is expected to be rich in features corresponding to its various functional groups.

N-H Stretching: The amino groups will give rise to characteristic N-H stretching vibrations, typically appearing as a group of bands in the 3100-3500 cm⁻¹ region. The number and shape of these bands can be influenced by hydrogen bonding.

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring (C=N and C=C bonds) are expected in the 1400-1650 cm⁻¹ region. These bands are often strong and can be diagnostic for the pyrimidine core.

N=O Stretching: The nitroso group has a characteristic stretching frequency that typically appears in the range of 1500-1620 cm⁻¹. This band can sometimes overlap with the pyrimidine ring vibrations, but its presence is a key indicator of the nitroso functionality.

NH₂ Bending: The scissoring vibration of the amino groups usually appears as a strong band in the 1590-1650 cm⁻¹ region. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Amino) | 3100 - 3500 | Medium to Strong |

| C=N, C=C Stretching (Ring) | 1400 - 1650 | Medium to Strong |

| N=O Stretching (Nitroso) | 1500 - 1620 | Medium to Strong |

| NH₂ Bending (Scissoring) | 1590 - 1650 | Strong |

This table presents expected IR absorption bands for 2,4,5-Pyrimidinetriamine, 6-nitroso- based on characteristic functional group frequencies and data from related compounds. nih.gov

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa.

Ring Breathing Modes: The symmetric "breathing" vibration of the pyrimidine ring, where the entire ring expands and contracts, typically gives a strong and sharp band in the Raman spectrum. This mode is often found in the 700-850 cm⁻¹ region and is characteristic of the pyrimidine core.

Symmetric Stretching of Functional Groups: The symmetric stretching vibrations of the C-NH₂ bonds and the N=O group are also expected to be active in the Raman spectrum.

Low-Frequency Modes: Raman spectroscopy is particularly useful for observing low-frequency vibrations, such as ring deformation and torsional modes, which provide further details about the molecular structure and conformation.

A comparative analysis with the Raman spectrum of a similar molecule, 2,4-diamino-6-hydroxy-5-nitroso pyrimidine, would be highly beneficial for the detailed assignment of the vibrational modes of the target compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of 2,4,5-Pyrimidinetriamine,6-nitroso-. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification of 2,4,5-Pyrimidinetriamine,6-nitroso- by providing its exact mass with high accuracy and precision. thermofisher.com This capability allows for the determination of the elemental composition and differentiation from other compounds with the same nominal mass. For 2,4,5-Pyrimidinetriamine,6-nitroso-, with a chemical formula of C₄H₆N₆O, the theoretical exact mass can be calculated. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), confirming the molecular formula. thermofisher.com The use of liquid chromatography coupled with HRMS (LC-HRMS) is a standard method for the detection and quantification of nitrosamine (B1359907) impurities in various substances. thermofisher.com

Table 1: Theoretical Mass Data for 2,4,5-Pyrimidinetriamine,6-nitroso-

| Property | Value |

| Chemical Formula | C₄H₆N₆O |

| Nominal Mass | 154 u |

| Monoisotopic Mass | 154.06031 u |

| Analytical Method | High-Resolution Mass Spectrometry |

Note: Data is calculated based on the chemical formula. HRMS would be used to experimentally verify the monoisotopic mass.

Analysis of Fragmentation Pathways for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to study the gas-phase fragmentation behavior of the protonated molecule, providing structural confirmation. The fragmentation patterns of N-nitroso compounds are often characterized by specific neutral losses. A primary and highly characteristic fragmentation pathway for N-nitrosamines is the loss of the •NO radical, resulting in a fragment ion with a mass difference of 30 Da from the molecular ion. researchgate.netosti.gov Another common fragmentation involves the loss of •OH (17 Da). researchgate.net

In the case of 2,4,5-Pyrimidinetriamine,6-nitroso-, the fragmentation would likely involve the initial loss of the nitroso group, followed by the breakdown of the pyrimidine ring and losses related to the amine substituents. The study of these pathways helps to confirm the connectivity of the atoms within the molecule. mdpi.com

Table 2: Plausible Mass Spectrometry Fragmentation of 2,4,5-Pyrimidinetriamine,6-nitroso-

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

| 155.0682 [M+H]⁺ | 125.0619 | 30 | •NO |

| 155.0682 [M+H]⁺ | 138.0657 | 17 | •NH₃ |

| 155.0682 [M+H]⁺ | 137.0578 | 18 | H₂O |

Note: This table represents expected fragmentation pathways based on the general behavior of N-nitroso compounds and pyrimidines. researchgate.netmdpi.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. rsc.org

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures

Table 3: Representative Crystallographic Data for a Related Pyrimidine Derivative (2,4,6-triaminopyrimidine-1,3-diium dinitrate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8650 (5) |

| b (Å) | 9.9173 (6) |

| c (Å) | 12.2291 (7) |

| β (°) | 100.836 (2) |

| Volume (ų) | 936.86 (10) |

| Z (molecules/cell) | 4 |

Source: Data from a study on a related triaminopyrimidine salt, illustrating typical crystallographic parameters. researchgate.net

Crystallographic Studies of Intermolecular Interactions (e.g., Hirshfeld Surface and 2D Fingerprint Analysis)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds. mdpi.com

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For a molecule like 2,4,5-Pyrimidinetriamine,6-nitroso-, with multiple amine and nitroso groups, the fingerprint plot would be dominated by sharp spikes corresponding to N-H···O and N-H···N hydrogen bonds, which are crucial for the stability of the crystal packing. nih.govresearchgate.net Analysis of a related triaminopyrimidine derivative showed that O···H/H···O contacts can account for over 50% of the interactions, highlighting the dominant role of hydrogen bonding. nih.gov

Table 4: Hirshfeld Surface Analysis Contributions for a Related Pyrimidine Derivative

| Interaction Type | Contribution (%) |

| O···H / H···O | 53.2 |

| N···H / H···N | 12.5 |

| C···H / H···C | 9.6 |

| Other | 24.7 |

Source: Data from Hirshfeld analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate, indicating the percentage of the Hirshfeld surface involved in each type of intermolecular contact. nih.gov

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons. nih.gov It is a highly sensitive tool for studying paramagnetic centers, including organic radicals and transition metal ions. nih.govnih.gov

The nitroso group (–N=O) in 2,4,5-Pyrimidinetriamine,6-nitroso- can potentially exist in a radical state, making the compound amenable to ESR analysis. The presence of an unpaired electron would give rise to an ESR signal. Analysis of the resulting spectrum, specifically the g-factor and hyperfine coupling constants, can provide detailed information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei (such as ¹⁴N and ¹H). aps.org ESR spectroscopy would be able to confirm the radical nature of the compound, if present, and offer insights into the delocalization of the unpaired electron across the pyrimidine ring and its substituents, which is crucial for understanding its reactivity and electronic structure. nih.gov

Computational and Theoretical Investigations of 2,4,5 Pyrimidinetriamine,6 Nitroso

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

No published studies employing Density Functional Theory (DFT) to specifically investigate the electronic structure, stability, or reactivity of 2,4,5-Pyrimidinetriamine,6-nitroso- were found. Research on other pyrimidine (B1678525) derivatives, such as 2,4-diamino-6-hydroxy-5-nitroso pyrimidine, has utilized DFT methods like B3LYP with various basis sets (e.g., 6-31G* and 6-311+G**) to analyze molecular and vibrational structures. sigmaaldrich.comresearchgate.net However, these findings are not directly transferable to the title compound due to differences in the substituent groups on the pyrimidine ring.

Ab Initio Methods for Energetic and Electronic Properties

There is no available literature detailing the use of ab initio methods to determine the energetic and electronic properties of 2,4,5-Pyrimidinetriamine,6-nitroso-. Ab initio calculations have been performed in conjunction with DFT for related compounds to understand their geometrical, energetic, and vibrational characteristics, but specific data for 2,4,5-Pyrimidinetriamine,6-nitroso- is absent. sigmaaldrich.comresearchgate.net

Molecular Dynamics Simulations

Conformational Analysis and Energy Landscapes

No molecular dynamics simulation studies focused on the conformational analysis and energy landscapes of 2,4,5-Pyrimidinetriamine,6-nitroso- have been reported in the scientific literature.

Solvent Effects and Molecular Behavior in Solution

Information regarding the influence of solvents on the molecular behavior of 2,4,5-Pyrimidinetriamine,6-nitroso- from molecular dynamics simulations is not available.

Reaction Mechanism Modeling

There are no published studies that model the reaction mechanisms involving 2,4,5-Pyrimidinetriamine,6-nitroso-. Theoretical investigations into reaction pathways, such as those for the synthesis of pyrido[2,3-d]pyrimidines, have been conducted for other pyrimidine systems, but not for the specific compound of interest. nih.gov

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states are cornerstones of computational chemistry, providing a roadmap for how a chemical reaction proceeds. For a molecule like 2,4,5-Pyrimidinetriamine, 6-nitroso-, these investigations would typically involve density functional theory (DFT) calculations to map out the potential energy surface of a given reaction.

While specific computational studies on the reaction pathways involving 2,4,5-Pyrimidinetriamine, 6-nitroso- are not extensively documented in publicly available literature, the general methodologies are well-established. For instance, the formation of a nitroso group on an aromatic ring, such as in the synthesis of related compounds, can be computationally modeled. This would involve identifying the reactants (e.g., the parent amine and a nitrosating agent), the products, and any intermediates. High-level theoretical methods can then be employed to locate the transition state structures connecting these species.

A hypothetical reaction pathway for the nitrosation of the parent amine could be modeled to determine the energy barriers for each step. The mechanism for such a reaction, for example, the interaction between a tyrosyl radical and nitric oxide, has been explored using DFT at the B3LYP/cc-pVTZ level of theory, demonstrating the feasibility of these computational approaches. nih.gov The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Modern computational techniques, including the use of machine learning to predict Hessians, can accelerate the process of locating these transition states, making the exploration of complex reaction networks more efficient. arxiv.org

Elucidation of Selectivity and Yields

Computational methods can also shed light on the factors governing reaction selectivity and yields. In the synthesis of related compounds, such as 5-nitroso-2,4,6-triaminopyrimidine (B18466), experimental observations have shown that factors like the presence of water can significantly influence the reaction yield. google.com

Computational models could be developed to understand these effects at a molecular level. For example, by including explicit solvent molecules in the calculations, it would be possible to investigate how water molecules might stabilize intermediates or transition states, thereby affecting the reaction kinetics and, consequently, the yield. Different reaction pathways leading to various products (regioisomers or stereoisomers) can be computationally explored to predict the major product, thus elucidating the reaction's selectivity. DFT studies on cycloaddition reactions, for instance, have successfully explained the stereoselectivity by comparing the energy barriers of different reaction channels. rsc.org

Spectroscopic Property Predictions and Validation

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be used to identify and characterize molecules. These theoretical predictions, when compared with experimental spectra, provide a powerful tool for structural elucidation.

Theoretical Vibrational Spectroscopy Calculations

Theoretical vibrational spectroscopy, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. These calculations provide the frequencies and intensities of the vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms.

Below is a hypothetical table illustrating how theoretical and experimental vibrational frequencies for a similar pyrimidine derivative might be presented.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G**) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | 3460 | - | O-H stretching |

| ν(N-H) asym | 3350 | 3345 | 3348 | Asymmetric NH₂ stretching |

| ν(N-H) sym | 3250 | 3245 | 3247 | Symmetric NH₂ stretching |

| ν(C=O) | 1680 | 1675 | 1678 | Carbonyl stretching |

| ν(N=O) | 1550 | 1545 | 1548 | Nitroso stretching |

| Ring breathing | 800 | 798 | 802 | Pyrimidine ring breathing |

Note: This table is illustrative and based on typical values for related compounds. The data is not from a direct study of 2,4,5-Pyrimidinetriamine, 6-nitroso-.

Computational NMR Chemical Shift Predictions

Computational methods are also extensively used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. gaussian.com

The accuracy of these predictions depends on the level of theory (functional and basis set) and, in some cases, the inclusion of solvent effects. For pyrimidine derivatives, DFT calculations have been shown to provide reliable predictions of ¹H and ¹³C chemical shifts. A systematic investigation of ¹⁵N NMR chemical shift prediction using DFT-GIAO at the B3LYP/cc-pVDZ level of theory has demonstrated that, with appropriate scaling, the calculated shifts can be very close to experimental values, often within a ±9.56 ppm range for 95% of the cases. rsc.org

While specific computational NMR data for 2,4,5-Pyrimidinetriamine, 6-nitroso- is not available in the reviewed literature, the established methodologies allow for the confident prediction of its NMR spectrum. A hypothetical table of predicted chemical shifts is presented below to illustrate the expected output of such a study.

| Atom | Predicted Chemical Shift (ppm) (GIAO-B3LYP/6-311+G(d,p)) |

| H (N-H) | 7.5 - 8.5 |

| H (N-H) | 6.0 - 7.0 |

| C2 | ~155 |

| C4 | ~160 |

| C5 | ~120 |

| C6 | ~150 |

Note: This table contains hypothetical data based on typical chemical shifts for substituted pyrimidines and is for illustrative purposes only.

Coordination Chemistry of 2,4,5 Pyrimidinetriamine,6 Nitroso

Ligand Characteristics and Donor Atom Potential

The unique structural features of 2,4,5-pyrimidinetriamine, 6-nitroso- make it a highly versatile ligand in coordination chemistry. Its potential to coordinate with metal ions through different atoms allows for the formation of a wide array of metal complexes with diverse properties.

Coordination Modes of the Nitroso Group

The nitroso group (-NO) in 2,4,5-pyrimidinetriamine, 6-nitroso- introduces additional coordination possibilities. The nitroso group is known to be an ambidentate ligand, capable of binding to a metal ion through either the nitrogen or the oxygen atom. libretexts.org This dual-binding capability significantly increases the versatility of the ligand, allowing for the formation of linkage isomers where the only difference is the atom of the nitroso group that is coordinated to the metal. The specific coordination mode adopted by the nitroso group can be influenced by various factors, including the nature of the metal ion and the reaction conditions.

Ambidentate Ligand Behavior and Isomerism

The presence of multiple potential donor sites, including the pyrimidine (B1678525) nitrogens and the nitroso group, confers ambidentate character upon 2,4,5-pyrimidinetriamine, 6-nitroso-. An ambidentate ligand is one that can coordinate to a metal ion in more than one way. libretexts.org In this case, the ligand can bind through the pyrimidine nitrogen atoms or through the nitrogen or oxygen atoms of the nitroso group. This ambidentate nature can lead to the formation of various types of structural isomers, including linkage isomers, where the ligand is bound to the metal through different atoms. libretexts.org The study of these isomers is crucial for understanding the full scope of the coordination chemistry of this ligand.

Formation of Metal Complexes

The interaction of 2,4,5-pyrimidinetriamine, 6-nitroso- with metal ions can result in the formation of either outer-sphere or inner-sphere complexes, as well as stable chelate structures. The type of complex formed depends on the specific metal ion and the reaction environment.

Outer-Sphere and Inner-Sphere Complexation with Metal Ions

Metal complexes can be broadly classified into inner-sphere and outer-sphere complexes. In an inner-sphere complex, the ligand is directly bonded to the metal ion. wikipedia.orgresearchgate.net This type of bonding is typically stronger and involves a degree of covalent character. wikipedia.org In contrast, in an outer-sphere complex, the ligand and the metal ion are separated by at least one other molecule, usually a solvent molecule like water, and are held together by weaker electrostatic forces. researchgate.net The formation of inner-sphere complexes is favored by ions with a high affinity for the surface sites of the ligand. wikipedia.org The interaction between the cation, acting as a Lewis acid, and the ligand, acting as a Lewis base, is a key feature of inner-sphere complexation. researchgate.net

The table below summarizes the key differences between inner-sphere and outer-sphere complexes:

| Feature | Inner-Sphere Complex | Outer-Sphere Complex |

| Bonding | Direct, often covalent wikipedia.org | Indirect, electrostatic researchgate.net |

| Separation | No intervening molecules wikipedia.org | Separated by solvent molecules researchgate.net |

| Strength | Stronger researchgate.net | Weaker researchgate.net |

| Affinity | High affinity between ligand and metal wikipedia.org | Lower affinity |

Chelate Formation and Stability of Coordination Compounds

2,4,5-Pyrimidinetriamine, 6-nitroso- has the potential to act as a chelating agent. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This results in the formation of a ring structure, known as a chelate ring. The ability of this pyrimidine derivative to form such rings is due to the presence of multiple donor atoms that can simultaneously bind to a metal ion. The stability of the resulting coordination compounds is often enhanced by the chelate effect, which is the increased stability of a complex containing a chelate ligand compared to a complex with analogous monodentate ligands.

Applications in Supramolecular Chemistry and Metal-Organic Frameworks

The potential utility of a molecule like 2,4,5-Pyrimidinetriamine,6-nitroso- in supramolecular chemistry and for constructing MOFs lies in its array of functional groups. The pyrimidine ring, with its nitrogen atoms, and the amino and nitroso substituents offer multiple potential coordination sites for metal ions. This versatility in binding modes is a key characteristic for ligands used in the assembly of complex supramolecular architectures.

Design and Synthesis of Coordination Polymers

The design of coordination polymers hinges on the predictable interaction between metal ions and organic ligands to form extended one-, two-, or three-dimensional networks. The synthesis of such polymers typically involves the reaction of a metal salt with a suitable organic linker under various conditions, such as solvothermal or hydrothermal methods.

For 2,4,5-Pyrimidinetriamine,6-nitroso-, one could hypothesize its role as a multitopic linker. The nitrogen atoms of the pyrimidine ring and the amino groups could chelate to a metal center, while the nitroso group could potentially participate in further coordination or hydrogen bonding interactions, leading to the formation of extended polymeric structures. The specific geometry and connectivity of the resulting coordination polymer would be dictated by the coordination preferences of the chosen metal ion and the sterics of the ligand itself.

However, a thorough search of chemical databases and scientific journals did not yield any specific examples of coordination polymers synthesized using 2,4,5-Pyrimidinetriamine,6-nitroso- as a ligand. The field has seen extensive work with other pyrimidine derivatives and nitrogen-rich ligands in the construction of coordination polymers with diverse topologies and properties.

Role in Fabricating Energetic Metal-Organic Frameworks (EMOFs)

Energetic metal-organic frameworks (EMOFs) are a subclass of MOFs that incorporate energetic functionalities, either within the organic linker, the metal node, or as guest molecules within the pores. nih.govgoogle.com The goal is to create materials with high energy density and controlled sensitivity. The synthesis of EMOFs often involves the use of nitrogen-rich heterocyclic ligands, as the high nitrogen content contributes to a large positive heat of formation. google.com

The general strategy for creating EMOFs involves combining energetic ligands with metal ions that can enhance the density and stability of the resulting framework. nih.govrsc.org The synthetic conditions are often similar to those used for other MOFs, though careful consideration must be given to the potential reactivity of the energetic components.

Despite these theoretical considerations, there is no published research detailing the use of 2,4,5-Pyrimidinetriamine,6-nitroso- in the fabrication of EMOFs. Research in the field of EMOFs has explored a variety of other nitrogen-rich ligands, such as those based on tetrazoles and triazoles, to create materials with tailored energetic properties. nih.govgoogle.com

The exploration of 2,4,5-Pyrimidinetriamine,6-nitroso- in the realm of coordination chemistry, particularly in the design of coordination polymers and energetic metal-organic frameworks, represents an untapped area of research. While the fundamental principles of supramolecular assembly and EMOF construction provide a theoretical framework for its potential applications, a definitive understanding of its behavior as a ligand awaits experimental investigation. The lack of published data underscores a significant opportunity for future research to synthesize and characterize novel materials based on this promising, yet unstudied, chemical compound.

Applications in Materials Science and Organic Synthesis

Precursor in Organic Synthesis

The strategic placement of reactive functional groups on the pyrimidine (B1678525) ring makes 2,4,5-Pyrimidinetriamine,6-nitroso- a valuable starting material for the synthesis of more complex molecular structures.

A primary application of 2,4,5-Pyrimidinetriamine,6-nitroso- in organic synthesis is as a key precursor in the construction of pteridine (B1203161) derivatives. Pteridines are heterocyclic compounds that are central to the structure of numerous biologically important molecules. The synthesis of these derivatives often proceeds via a condensation reaction between 2,4,5-Pyrimidinetriamine,6-nitroso- and a 1,2-dicarbonyl compound. This reaction, a variation of the Timmis pteridine synthesis, is a robust and versatile method for forming the pteridine ring system. The process typically involves the in situ reduction of the nitroso group to an amine, which then reacts with the dicarbonyl compound to form the fused pyrazine (B50134) ring, completing the pteridine core. This synthetic strategy allows for the systematic introduction of a wide array of substituents, facilitating the generation of diverse libraries of pteridine-based compounds for investigation in pharmaceutical and medicinal chemistry.

The trifunctional amine nature of 2,4,5-Pyrimidinetriamine,6-nitroso- renders it a suitable monomer for the fabrication of porous organic frameworks (POFs). These materials are noted for their high surface areas, tunable porosity, and structural stability. Specifically, in the creation of imine-linked polymer organic frameworks (i-POFs), this pyrimidine derivative can serve as a critical nodal unit. The condensation polymerization between the amine functionalities of 2,4,5-Pyrimidinetriamine,6-nitroso- and aldehyde groups of a linker molecule leads to the formation of a robust, highly cross-linked porous network interconnected by stable imine linkages. The characteristics of the resulting i-POFs, including their specific surface area and pore size distribution, can be precisely controlled through the judicious selection of co-monomers and the modulation of reaction conditions. These tailored porous materials show promise in applications such as gas storage and separation.

Functional Materials Development

The unique electronic and structural features of 2,4,5-Pyrimidinetriamine,6-nitroso- are leveraged in the development of novel functional materials with enhanced properties.

Graphitic carbon nitride (g-C₃N₄) is a metal-free polymer semiconductor with significant potential in photocatalysis, though its performance can be hampered by limited visible light absorption and the rapid recombination of photogenerated electron-hole pairs. To address these limitations, 2,4,5-Pyrimidinetriamine,6-nitroso- has been explored as a modifying agent for g-C₃N₄. By employing a straightforward thermal polycondensation process, the pyrimidine compound can be integrated into the g-C₃N₄ framework. This modification introduces new functional groups and alters the electronic band structure of the material, which can lead to substantially improved photocatalytic performance.

The incorporation of 2,4,5-Pyrimidinetriamine,6-nitroso- into materials such as g-C₃N₄ has been shown to be an effective strategy for boosting their photocatalytic activity. The pyrimidine moiety can function as a photosensitizer, thereby extending the absorption spectrum of the composite material into the visible light range. Moreover, the presence of the pyrimidine derivative can establish favorable energy level alignments within the composite, which promotes the efficient separation of photogenerated electrons and holes. By mitigating charge recombination, a greater number of charge carriers are available to participate in the desired redox reactions, resulting in enhanced photocatalytic efficiency for applications like hydrogen production and the degradation of environmental pollutants.

Research in High-Energy-Density Materials

The high nitrogen content and the presence of the energetic nitroso group make 2,4,5-Pyrimidinetriamine,6-nitroso- a compound of interest in the field of high-energy-density materials (HEDMs). HEDMs are chemical compounds that release significant amounts of energy upon decomposition. While the pyrimidine ring itself provides a degree of thermal stability, the appended amino and nitroso groups can substantially increase the compound's enthalpy of formation. Research in this area is focused on the synthesis of novel energetic materials that are derived from or incorporate the 2,4,5-Pyrimidinetriamine,6-nitroso- scaffold. The objective is to design and create new molecules that possess a desirable combination of high energy content and sufficient stability for practical consideration. The decomposition of such nitrogen-rich compounds is often favored to produce the stable and environmentally benign dinitrogen (N₂) gas.

Design Principles for Insensitive Explosives Derived from Analogues

The molecular architecture of 2,4,5-Pyrimidinetriamine, 6-nitroso- provides a versatile scaffold for the design of insensitive high explosives. Several key principles guide the modification of its analogues to achieve a desirable combination of high energy output and reduced sensitivity to accidental detonation.

A primary strategy involves the strategic introduction of specific functional groups to the pyrimidine ring. The presence of amino (-NH2) groups is known to decrease the sensitivity of energetic compounds. researchgate.net This is often attributed to the formation of extensive intermolecular and intramolecular hydrogen bonding networks, which can dissipate energy from external stimuli such as impact or friction, thus enhancing stability. The three amino groups in the parent structure of 2,4,5-Pyrimidinetriamine, 6-nitroso- already contribute to this effect.

Furthermore, the introduction of nitro (-NO2) groups is crucial for increasing the energetic performance of the material. The nitro group is a well-known explosophore that contributes to a high heat of formation and a favorable oxygen balance, both of which are critical for achieving high detonation velocities and pressures. A key transformation of 2,4,6-triamino-5-nitrosopyrimidine involves the oxidation of the nitroso group to a nitro group, yielding 2,4,6-triamino-5-nitropyrimidine. researchgate.net

Another significant design principle is the formation of N-oxides on the pyrimidine ring. The N-oxidation of nitrogen-containing heterocycles is a recognized method for increasing the density and oxygen balance of energetic materials, which in turn enhances their detonation performance. researchgate.net For instance, the oxidation of 2,4,6-triamino-5-nitrosopyrimidine can lead to the formation of 5-Nitro-2,4,6-triaminopyrimidine-1-oxide (NTAPMO) and 5-Nitro-2,4,6-triaminopyrimidine-1,3-dioxide (NTAPDO). researchgate.net These N-oxide groups can also participate in hydrogen bonding, further contributing to the stability and insensitivity of the resulting explosive.

The exploration of skeletal editing of pyrimidines, including ring-opening and ring-closing reactions, presents another avenue for creating diverse high-energy backbones from readily available pyrimidine precursors. rsc.org This approach allows for the synthesis of a wide range of monocyclic, bicyclic, and fused skeletons with potentially enhanced energetic properties and tailored sensitivities.

Finally, the formation of energetic salts is a strategy employed to modify the properties of pyrimidine-based explosives. By reacting the parent compound with different acids, it is possible to create salts with altered density, thermal stability, and sensitivity. researchgate.net

Exploration of Energetic Properties in Related Structures

The systematic modification of the 2,4,5-Pyrimidinetriamine, 6-nitroso- structure has led to the synthesis and characterization of a range of energetic materials with promising properties. A key focus of this exploration is to achieve a balance between high detonation performance and low sensitivity to mechanical stimuli.

The oxidation of 2,4,6-triamino-5-nitrosopyrimidine to 5-Nitro-2,4,6-triaminopyrimidine-1,3-dioxide (NTAPDO) has been a significant area of research. NTAPDO exhibits a graphite-like layered crystal structure, which contributes to its high density and thermal stability. researchgate.net Studies have shown that it possesses a high detonation velocity and extremely low mechanical sensitivities, making it a promising candidate for an insensitive high explosive. researchgate.net

The mono-N-oxide derivative, 5-Nitro-2,4,6-triaminopyrimidine-1-oxide (NTAPMO), and its energetic salts have also been investigated. researchgate.net These compounds have demonstrated high positive heats of formation and good detonation performance, coupled with low sensitivity to impact and friction. researchgate.net The formation of salts, in particular, has been shown to be an effective way to tune the energetic properties.

The following interactive table provides a summary of the energetic properties of some key analogues and derivatives of 2,4,5-Pyrimidinetriamine, 6-nitroso-. This data highlights the successful application of the design principles discussed in the previous section to create a new generation of insensitive high explosives.

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| NTAPDO (5-Nitro-2,4,6-triaminopyrimidine-1,3-dioxide) | 1.95 | 9169 | - | >60 | >360 | researchgate.net |

| NTAPMO (5-Nitro-2,4,6-triaminopyrimidine-1-oxide) | 1.87 | 8840 | 33.7 | >40 | >360 | researchgate.net |

| NTAPMO Perchlorate Salt | 1.84 | 9030 | 35.8 | >40 | >360 | researchgate.net |

| NTAPMO Nitrate (B79036) Salt | 1.81 | 8910 | 34.2 | >40 | >360 | researchgate.net |

| N-(7-oxo-6,7-dihydro- rsc.orgresearchgate.nethgxx.orgoxadiazolo[3,4-d]pyrimidin-5-yl)nitramide | 1.84 | 8089 | 26.9 | ≥15 | >360 | researchgate.net |

| 2,4,6-triamino-5-nitropyrimidin-1-ium nitrate | 1.85 | 8644 | 29.6 | ≥15 | >360 | researchgate.net |

| 4,6-diamino-5-nitro-2-oxo-2,3-dihydropyrimidin-1-ium nitrate | 1.81 | 7996 | 26.0 | ≥15 | >360 | researchgate.net |

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 2,4,5-Pyrimidinetriamine, 6-nitroso-

Extensive research has been dedicated to the synthesis and characterization of 2,4,5-Pyrimidinetriamine, 6-nitroso-. A prevalent method for its production involves the nitrosation of 2,4,6-triaminopyrimidine (B127396). One patented process describes treating 2,4,6-triaminopyrimidine with sodium nitrite (B80452) in dilute acetic acid to yield the desired 5-nitroso-2,4,6-triaminopyrimidine (B18466). google.com Another commercially focused method involves boiling a guanidine (B92328) salt with malonic acid dinitrile in an aliphatic alcohol, followed by acid adjustment, water addition, and treatment with nitrous acid, all without isolating intermediate products. google.com This streamlined, one-step process is designed for efficient, large-scale production. google.com

The physical properties of 2,4,5-Pyrimidinetriamine, 6-nitroso- have been documented, with a reported melting point of 300 °C. chemsynthesis.com Its molecular formula is C4H6N6O, and it has a molecular weight of 154.131 g/mol . chemsynthesis.com

The compound serves as a crucial precursor in the synthesis of various other significant molecules. For instance, it can be catalytically hydrogenated to produce 2,4,5,6-tetraaminopyrimidine (B94255), a compound used as a developer component in oxidation hair dyes. google.com Furthermore, its reaction with benzyl (B1604629) cyanide yields 2,4,7-triamino-6-phenyl-pteridine, a diuretic. google.com The oxidation of 5-nitroso-2,4,6-triaminopyrimidine using peroxytrifluoroacetic acid can lead to the formation of 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide and 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide. researchgate.net

In a different synthetic pathway, 2,4-diamino-5-nitroso-6-alkoxypyrimidines are used as starting materials to produce 2,4,5-triamino-6-alkoxypyrimidines, which are valuable intermediates in the synthesis of folic acid. google.com This process involves the catalytic hydrogenation of the 5-nitroso compound in a lower aliphatic alcohol. google.com

Identification of Unexplored Research Avenues

While the synthesis and immediate applications of 2,4,5-Pyrimidinetriamine, 6-nitroso- are well-documented, several research areas remain underexplored. The full extent of its coordination chemistry with various metal ions is an area ripe for investigation. Such studies could reveal novel catalytic properties or materials with unique electronic or magnetic characteristics.

Furthermore, a comprehensive investigation into the compound's potential as a scaffold for developing new derivatives with tailored pharmacological activities is warranted. While its role in the synthesis of diuretics and folic acid intermediates is known, its potential as a lead compound for other therapeutic areas has not been fully explored. google.comgoogle.com For instance, the synthesis of various 2,4-disubstituted 5-amino-6-pyrimidinecarboxylic acid derivatives has yielded compounds with antiaggressive and antiserotonin activity, suggesting that the pyrimidine (B1678525) core has significant potential for developing neurologically active agents. nih.gov

The exploration of its use in the development of novel high-energy-density materials also presents a promising, yet nascent, research direction. The synthesis of N-oxide derivatives of related pyrimidines has shown potential in this area, indicating that 2,4,5-Pyrimidinetriamine, 6-nitroso- could serve as a valuable precursor for such materials. researchgate.net

Methodological Innovations in Pyrimidine Research

Research on 2,4,5-Pyrimidinetriamine, 6-nitroso- has benefited from and contributed to methodological advancements in pyrimidine chemistry. The development of one-pot synthesis methods, which avoid the isolation of intermediates, represents a significant process innovation for the commercial production of this compound. google.com This approach not only improves efficiency but also reduces waste and production costs. google.com

The use of microwave irradiation in the synthesis of related pyridopyrimidines from 6-aminopyrimidin-4(3H)-one derivatives demonstrates a modern technique that can accelerate reaction times and improve yields. nih.gov Applying similar microwave-assisted synthesis protocols to reactions involving 2,4,5-Pyrimidinetriamine, 6-nitroso- could lead to more efficient and environmentally friendly synthetic routes.

Furthermore, advanced analytical techniques such as single-crystal X-ray diffraction and computational methods like density functional theory (DFT) are being employed to characterize the structure and predict the stability of pyrimidine derivatives. researchgate.net These methods provide deep insights into the molecular properties and reaction mechanisms, guiding the rational design of new compounds. researchgate.net

Prospective Impact on Related Scientific Disciplines

The study of 2,4,5-Pyrimidinetriamine, 6-nitroso- and its derivatives has the potential to significantly impact several scientific disciplines. In medicinal chemistry, its role as a key intermediate for diuretics and folic acid highlights its importance. google.comgoogle.com Further exploration of its derivatives could lead to the discovery of new therapeutic agents for a range of diseases. The investigation of N-nitroso compounds, a broader class to which this compound belongs, has been linked to understanding carcinogenic mechanisms, although the specific carcinogenic potential of 2,4,5-Pyrimidinetriamine, 6-nitroso- itself is not the focus here. nih.gov

In materials science, the development of energetic materials from pyrimidine precursors is an active area of research. researchgate.net The N-oxide derivatives of 5-nitroso-2,4,6-triaminopyrimidine have been investigated as potential high-energy-density materials, suggesting a pathway for creating novel materials with tailored energetic properties. researchgate.net

Q & A

Basic: What are the established synthetic methodologies for introducing a nitroso group into pyrimidine derivatives like 2,4,5-Pyrimidinetriamine?

The nitroso group can be introduced via palladium-catalyzed reactions or nitrosation under controlled acidic/basic conditions. For example, chloro-substituted pyrimidines (e.g., 6-chloro-5-nitropyrimidin-4-amine) undergo nitroso substitution using nitroso sources like NaNO₂ in the presence of catalysts such as Pd(OAc)₂ . Reaction conditions (pH, temperature) must be optimized to avoid over-oxidation or decomposition of the nitroso intermediate .

Basic: Which analytical techniques are recommended for detecting and quantifying nitroso impurities in pyrimidine derivatives?

High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for identifying trace nitroso impurities. The European Medicines Agency (EMA) emphasizes using validated reference standards for calibration. If unavailable, surrogate standards with structural similarity may be used, provided their suitability is rigorously justified .

Advanced: How should researchers address challenges in synthesizing reference standards for nitroso-containing pyrimidines?

When synthesis of the nitroso impurity is infeasible, EMA guidelines permit alternative approaches:

- Computational modeling (e.g., density functional theory) to predict stability and reactivity.

- Experimental data (e.g., pH-dependent stability studies) to demonstrate absence of nitrosamine formation.

- Structural analogs or isotopic labeling for method validation .

Advanced: What computational tools can predict the stability and reactivity of 6-nitroso-substituted pyrimidines?

Polar surface area (PSA) and partition coefficient (LogP) values derived from computational models (e.g., Schrödinger Suite) help predict solubility and membrane permeability. For instance, a LogP of ~3.98 (similar to nitrosamine derivatives) suggests moderate lipophilicity, requiring stabilization in aqueous buffers . Molecular dynamics simulations can further assess nitroso group lability under varying temperatures .

Advanced: How can researchers assess the risk of nitrosamine formation during pyrimidine derivative synthesis or storage?

EMA’s risk assessment framework includes:

- Screening parent amines for nitroso reactivity under simulated gastric or storage conditions (e.g., nitrite presence).

- Stability studies at elevated temperatures/humidity to monitor degradation.

- Confirmatory testing using LC-HRMS to detect nitrosamine-specific fragments (e.g., m/z 30 for NO•) .

Basic: What physicochemical properties of 2,4,5-Pyrimidinetriamine,6-nitroso- are critical for experimental design?

Key properties include:

- Density : ~1.63 g/cm³ (influences solvent selection for recrystallization).

- Boiling point : >500°C (requires high-temperature stability for reactions).

- Polar surface area (PSA) : ~119 Ų (indicates hydrogen-bonding potential, affecting solubility) .

Advanced: How can contradictory spectral data (e.g., NMR, HRMS) for nitroso-pyrimidines be resolved?

- NMR : Use deuterated solvents (e.g., DMSO-d₆) to suppress exchange broadening. For nitroso protons, 2D NOESY can clarify tautomeric forms.

- HRMS : Isotopic pattern analysis (e.g., Cl vs. NO groups) and collision-induced dissociation (CID) can differentiate isobaric impurities. Cross-validation with synthetic intermediates (e.g., nitro precursors) is recommended .

Basic: What safety protocols are essential when handling nitroso-containing pyrimidines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.